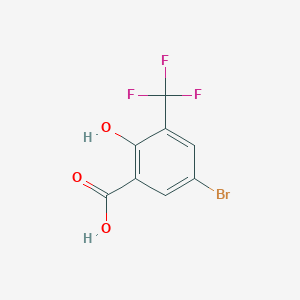

5-ブロモ-2-ヒドロキシ-3-(トリフルオロメチル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid, or 5-Bromo-2-hydroxybenzoic acid (5-Br-2-HB), is a naturally occurring compound found in many species of plants and animals. It is a derivative of benzoic acid, containing an additional bromo substituent and a trifluoromethyl group. 5-Br-2-HB has a wide range of applications in scientific research, including as a reagent in organic synthesis, as a probe for the study of enzyme-catalyzed reactions, and as a biochemical and physiological modulator of cell signaling pathways.

科学的研究の応用

医薬品開発

5-ブロモ-2-ヒドロキシ-3-(トリフルオロメチル)安息香酸のような化合物におけるトリフルオロメチル基は、多くの場合、さまざまな薬理活性に関連しています。 この化合物は、FDA承認薬、特にトリフルオロメチル基が薬理フォアとして機能する薬の合成における前駆体として使用できる可能性があります 。医薬品開発におけるその役割は、医薬品の生物活性と代謝安定性を向上させる可能性があるため、重要です。

有機合成

有機化学において、この化合物は複雑な分子の構成要素として役立ちます。 そのベンジル位は反応性があり、より複雑な有機化合物の合成に不可欠なさまざまな置換と官能基変換を可能にします .

作用機序

Target of Action

The primary target of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is the membrane fusion between the virus and the endosome of the host cells . This process is crucial for the entry of certain viruses into host cells.

Mode of Action

The compound interacts with its targets by inhibiting the membrane fusion process . This inhibition prevents the virus from entering the host cell, thereby blocking the infection process.

Biochemical Pathways

It’s known that the compound interferes with the viral entry process, which is a critical step in the viral replication cycle .

Pharmacokinetics

The solubility of similar compounds in dense carbon dioxide has been evaluated, which could provide insights into its bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of viral entry into host cells. By blocking this critical step in the viral life cycle, the compound can effectively prevent the virus from replicating and spreading .

Action Environment

The efficacy and stability of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can be influenced by various environmental factors. For instance, the presence of dense carbon dioxide can affect the solubility of the compound, which in turn can impact its bioavailability .

生化学分析

Biochemical Properties

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition studies. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The interaction between 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid and these enzymes often results in the inhibition of enzymatic activity, providing insights into enzyme function and potential therapeutic applications .

Cellular Effects

The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid on various cell types and cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. By modulating ROS levels, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism, leading to changes in cell function and viability .

Molecular Mechanism

At the molecular level, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in enzymatic activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid may degrade, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects, such as organ toxicity and oxidative stress, have been observed at high doses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, providing insights into its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues. The localization and accumulation of this compound can influence its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

5-bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O3/c9-3-1-4(7(14)15)6(13)5(2-3)8(10,11)12/h1-2,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZMPNQNKZGQAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231355 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251300-31-9 |

Source

|

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251300-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-hydroxy-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)